In Vivo Anti-Toxoplasma gondii Brain Cyst Reduction: H-Phe-Phe-OMe vs. Boc-L-Phe and Pyrimethamine
In a direct head-to-head in vivo study in mice infected with a cyst-forming strain of Toxoplasma gondii, H-Phe-Phe-OMe (compound 1) induced an approximately 63% reduction in the number of cerebral cysts, compared to an approximately 77% reduction achieved by Boc-L-Phe (compound 3), with pyrimethamine serving as the reference control [1]. The N-protected dipeptide Boc-L-Phe-L-Phe-OMe (compound 5) and the monomer L-Phe-OMe (compound 4) each also produced approximately 63% reduction, indicating that H-Phe-Phe-OMe achieves efficacy comparable to the protected dipeptide but with a lower molecular weight and unprotected N-terminus [1].
| Evidence Dimension | In vivo reduction of cerebral cyst burden in T. gondii-infected mice |
|---|---|
| Target Compound Data | H-Phe-Phe-OMe (compound 1): ~63% decrease in cerebral cyst number |
| Comparator Or Baseline | Boc-L-Phe (compound 3): ~77% decrease; Boc-L-Phe-L-Phe-OMe (compound 5): ~63% decrease; L-Phe-OMe (compound 4): ~63% decrease; Pyrimethamine: reference control |
| Quantified Difference | H-Phe-Phe-OMe achieved 63% cyst reduction vs. 77% for Boc-L-Phe (18% relative difference); equivalent efficacy to N-protected dipeptide Boc-L-Phe-L-Phe-OMe despite lacking N-terminal protection |
| Conditions | In vivo mouse model; cyst-forming strain of T. gondii; compounds administered orally; cyst numbers quantified after treatment |
Why This Matters
This head-to-head data demonstrates that H-Phe-Phe-OMe retains substantial in vivo anti-Toxoplasma efficacy without requiring N-terminal Boc protection, offering a simpler, lower-molecular-weight scaffold for further medicinal chemistry optimization compared to N-protected analogs.
- [1] Sarciron ME, Walchshofer N, Paris J, Petavy AF, Peyron F. Phenylalanine derivatives active against Toxoplasma gondii brain cysts in mice. Parasite. 1998;5(4):359-364. doi:10.1051/parasite/1998054359. View Source
